Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate
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Overview
Description
Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the reaction involves the condensation of 2-methylindole with diethyl hydrazine-1,2-dicarboxylate in the presence of an acid catalyst such as acetic acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methyl-1h-indol-3-yl)ethanone
- 1-(2-methyl-1h-indol-3-yl)acetic acid
- 1-(2-methyl-1h-indol-3-yl)propane-1,2-diol
Uniqueness
Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate is unique due to its specific structure, which combines the indole ring with a hydrazine and diethyl dicarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6267-86-3 |
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Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
ethyl N-(ethoxycarbonylamino)-N-(2-methyl-1H-indol-3-yl)carbamate |
InChI |
InChI=1S/C15H19N3O4/c1-4-21-14(19)17-18(15(20)22-5-2)13-10(3)16-12-9-7-6-8-11(12)13/h6-9,16H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
HTXYZCLEGGXGRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C1=C(NC2=CC=CC=C21)C)C(=O)OCC |
Origin of Product |
United States |
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